Phalloidin, Coumarin Labeled
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Overview
Description
Phalloidin, Coumarin Labeled is a fluorescent compound used primarily for the detection of filamentous actin in various biological samples. Phalloidin is a toxin derived from the Amanita phalloides mushroom, known for its high affinity for F-actin, a polymerized form of actin. Coumarin is a fluorescent dye that, when conjugated to phalloidin, allows for the visualization of actin filaments under a fluorescence microscope .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phalloidin, Coumarin Labeled involves the conjugation of phalloidin to a coumarin derivative. The process typically includes the following steps:
Activation of Phalloidin: Phalloidin is first activated using a suitable linker, such as a carbodiimide, to facilitate the conjugation process.
Coumarin Derivative Preparation: Coumarin derivatives are synthesized through various organic reactions, such as Pechmann condensation, which involves the reaction of phenols with β-ketoesters.
Conjugation Reaction: The activated phalloidin is then reacted with the coumarin derivative under controlled conditions, often in the presence of a catalyst or under specific pH conditions to ensure efficient conjugation.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the consistency and reliability of the product for research applications.
Chemical Reactions Analysis
Types of Reactions: Phalloidin, Coumarin Labeled can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can modify the coumarin structure, potentially affecting its conjugation with phalloidin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the coumarin moiety can lead to the formation of coumarin-3-carboxylic acid, while reduction can yield dihydrocoumarin derivatives.
Scientific Research Applications
Phalloidin, Coumarin Labeled is widely used in various scientific fields:
Biology: It is extensively used to stain and visualize actin filaments in cells, aiding in the study of cell structure, motility, and division.
Medicine: In medical research, it helps in understanding the cytoskeletal organization in different cell types, including cancer cells, which can provide insights into disease mechanisms and potential therapeutic targets.
Chemistry: The compound is used in biochemical assays to study actin dynamics and interactions with other proteins.
Industry: In the biotechnology industry, it is used in the development of diagnostic tools and assays for research and clinical applications.
Mechanism of Action
Phalloidin binds specifically to F-actin, stabilizing the filamentous form of actin and preventing its depolymerization. The coumarin label allows for the visualization of these actin filaments under a fluorescence microscope. The binding of phalloidin to actin is highly specific and occurs through multiple hydrogen bonds and hydrophobic interactions, ensuring strong and stable attachment.
Comparison with Similar Compounds
Rhodamine-Phalloidin: Another fluorescently labeled phalloidin, using rhodamine as the fluorescent dye.
Alexa Fluor-Phalloidin: Uses Alexa Fluor dyes for fluorescence, offering different spectral properties.
FITC-Phalloidin: Uses fluorescein isothiocyanate (FITC) for labeling, providing green fluorescence.
Uniqueness: Phalloidin, Coumarin Labeled is unique due to its specific fluorescence properties conferred by the coumarin dye. Coumarin provides a distinct excitation and emission spectrum, which can be advantageous in multi-color staining experiments where different fluorescent labels are used simultaneously.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C62H75N11O15S2 |
---|---|
Molecular Weight |
1278.5 g/mol |
IUPAC Name |
3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide |
InChI |
InChI=1S/C62H75N11O15S2/c1-8-71(9-2)36-18-19-38-30(3)50(61(86)88-46(38)22-36)34-14-16-35(17-15-34)73-49(77)25-47(60(73)85)89-21-20-48(76)63-29-62(7,87)26-43-55(81)64-32(5)53(79)70-51(33(6)74)57(83)68-44-28-90-58-40(39-12-10-11-13-41(39)69-58)24-42(54(80)67-43)66-52(78)31(4)65-56(82)45-23-37(75)27-72(45)59(44)84/h10-19,22,31-33,37,42-45,47,51,69,74-75,87H,8-9,20-21,23-29H2,1-7H3,(H,63,76)(H,64,81)(H,65,82)(H,66,78)(H,67,80)(H,68,83)(H,70,79)/t31-,32-,33-,37-,42-,43-,44-,45-,47?,51+,62+/m0/s1 |
InChI Key |
GNSRKMXDGGXWDM-AZPABDIKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NC[C@@](C)(C[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H]6CSC7=C(C[C@@H](C(=O)N5)NC(=O)[C@@H](NC(=O)[C@@H]8C[C@@H](CN8C6=O)O)C)C9=CC=CC=C9N7)[C@H](C)O)C)O)C |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NCC(C)(CC5C(=O)NC(C(=O)NC(C(=O)NC6CSC7=C(CC(C(=O)N5)NC(=O)C(NC(=O)C8CC(CN8C6=O)O)C)C9=CC=CC=C9N7)C(C)O)C)O)C |
Origin of Product |
United States |
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